Clopidogrel Impurity D

説明

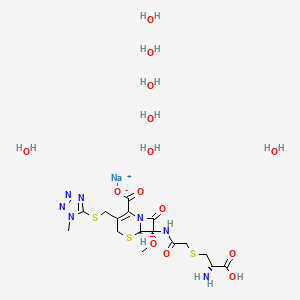

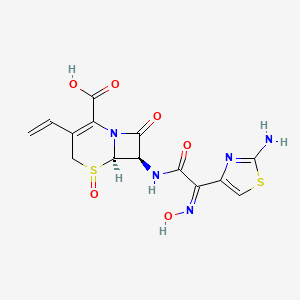

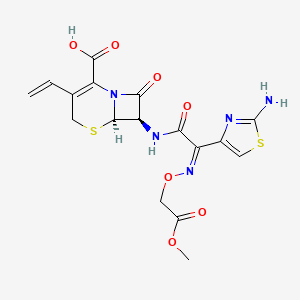

Clopidogrel Impurity D, also known as Clopidogrel Carboxylic Acid [Methyl ®-o-chloromandelate] Ester, is an impurity of Clopidogrel . Clopidogrel is an antithrombotic agent used to prevent blood clots and lower the risk of heart-related events . The molecular formula of Clopidogrel Impurity D is C24H21Cl2NO4S .

Synthesis Analysis

The synthesis of Clopidogrel Impurity D involves several steps. Starting with o-chlorobenzene glycine, esterification is performed to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. This compound reacts with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, to obtain ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclisation is performed to obtain the localized impurity of clopidogrel liquid phase .Molecular Structure Analysis

The molecular structure of Clopidogrel Impurity D is complex, with two chlorophenyl groups, a thienopyridine group, and a carboxylic acid ester group . The molecule is a thienopyridine derivative containing an asymmetric carbon, leading to the existence of two enantiomers .Chemical Reactions Analysis

Clopidogrel Impurity D, like Clopidogrel, is subjected to various chemical reactions under different conditions. For instance, it has been shown to undergo degradation under acid and alkali hydrolysis, oxidation, and photodegradation .Physical And Chemical Properties Analysis

Clopidogrel Impurity D is a solid substance with a molecular weight of 490.4 . It is formulated as conventional tablets containing 97.875 mg of clopidogrel hydrogen sulphate equivalent to 75 mg of clopidogrel base .科学的研究の応用

Field

This application falls under the field of Pharmaceutical Analysis , specifically High Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis .

Application

Clopidogrel and its impurities are analyzed using HPLC and capillary electrophoresis. This is important for ensuring the quality and efficacy of the drug .

Method

The chromatographic conditions comprised of a reversible phase C18 column with a mobile phase consisting of a mixture of 50 mM potassium di-hydrogen phosphate and acetonitrile in the ratio of 75:25 at pH 3.0 adjusted with phosphoric acid. The flow rate was 1ml/min, the detection was carried out at 247 nm and the retention time of clopidogrel was 6.5 min .

Results

The method was validated for accuracy, precision and robustness. The results indicate that the drugs are susceptible to degradation in different conditions. All the peaks of degraded products were resolved from the active pharmaceutical ingredient with significant different retention times .

Drug Formulation

Field

This application is in the field of Pharmaceutical Formulation , specifically the formulation of Solid Dispersions (SDs) .

Application

Clopidogrel is used in the formulation of SDs to increase the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) .

Method

SDs were prepared by the solvent evaporation method, employing ethanol (96% v/v) as a solvent. Initial results of the in vitro dissolution test showed an increase in the amount of dissolved CHS from all prepared SD samples compared to pure CHS, corresponding physical mixtures (PMs), and commercial tablets .

Results

The clopidogrel content in the selected samples was very similar at the beginning (96.13% to 99.93%) and at the end (95.98% to 99.86%) of the conducted test. DSC curves and FT-IR spectra of all SD samples after 12 months of stability study, showed the absence of CHS crystallization, which is an indication of good stability .

Capillary Electrophoresis

Field

This application is in the field of Pharmaceutical Analysis , specifically Capillary Electrophoresis .

Application

Clopidogrel and its impurities are separated and determined by capillary electrophoresis. This method is used to ensure the quality and efficacy of the drug .

Method

The separation of clopidogrel from its impurities (A: hydrolysis product, B: racemic mixture of isomers, C: R-enantiomer) is achieved using an uncoated fused-silica capillary .

Results

The method was validated for accuracy, precision, and robustness. The results indicate that the drugs are susceptible to degradation in different conditions. All the peaks of degraded products were resolved from the active pharmaceutical ingredient with significant different retention times .

Vascular Grafts

Field

This application is in the field of Biomedical Engineering , specifically in the preparation of Vascular Grafts .

Application

Clopidogrel is used in the preparation of vascular grafts. These grafts are used in coronary artery bypass graft surgery .

Method

The grafts are prepared using digital light processing. The grafts are loaded with clopidogrel to provide antithrombotic properties .

Results

Emerging research suggests that dual antithrombosis treatment with aspirin and clopidogrel may be beneficial following coronary artery bypass graft surgery .

In Vitro Dissolution Test

Field

This application is in the field of Pharmaceutical Analysis , specifically In Vitro Dissolution Testing .

Application

Clopidogrel is used in in vitro dissolution tests to assess the long-term stability of solid dispersions .

Method

Solid dispersions were prepared with four different hydrophilic polymers in five API/polymer ratios. The clopidogrel content in the selected samples was very similar at the beginning and at the end of the conducted test .

Results

The in vitro dissolution test showed a considerable reduction in CHS released from SDs with macrogol 6000. The amount of dissolved CHS from SDs with macrogol 6000 was initially 94.02% and 92.01%, and after 12 months of stability study, only 65.13% and 49.62% .

High-Performance Thin-Layer Chromatography (HPTLC)

Field

This application is in the field of Pharmaceutical Analysis , specifically High-Performance Thin-Layer Chromatography (HPTLC) .

Application

Clopidogrel is used in HPTLC for the analysis of bulk drugs .

Method

The method employed TLC aluminium plates precoated with silica gel 60F-254 as the stationary phase. The solvent system consisted of toluene: methanol: triethylamine (6.5: 4.0: 0.1 v/v/v). The system was found to give a compact spot for clopidogrel .

Results

The linear regression analysis data for the calibration plots showed good linear relationship with r2 = 0.888 with respect to peak area in the concentration range 30 - 120 ng/spot .

将来の方向性

Clopidogrel resistance is a well-described phenomenon that has been linked to adverse cardiovascular events in patients with coronary artery disease. The impact of Clopidogrel resistance in patient outcomes after vascular and endovascular surgery is not well-established. Future studies are needed to clarify the role of resistance testing in patients with vascular disease . Similarly, the impact of Clopidogrel resistance remains incompletely investigated, and future studies are needed to clarify the role of resistance testing in patients with vascular disease .

特性

IUPAC Name |

[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQFSIDOUJQGN-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clopidogrel Impurity D | |

CAS RN |

1421283-60-4 | |

| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)